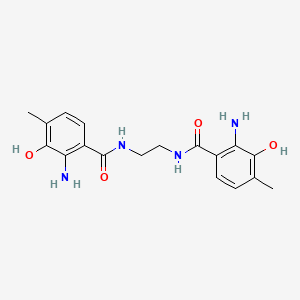
N,N'-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide): is a bis-amide compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes two benzamide groups connected by an ethane-1,2-diyl linker. The presence of amino, hydroxy, and methyl groups on the benzamide rings contributes to its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) typically involves the reaction of 2-amino-3-hydroxy-4-methylbenzoic acid with ethane-1,2-diamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinone derivatives.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the substituent used.
Applications De Recherche Scientifique
N,N’-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antileishmanial activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.
Mécanisme D'action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to bind to and inhibit key enzymes in the Leishmania parasite . The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N,N’-(Ethane-1,2-diyl)bis(benzamide)
- N,N’-(Ethane-1,2-diyl)bis(2-bromoacetamide)
- N,N’-(Ethane-1,2-diyl)bis(3-methylbenzamide)
Comparison: N,N’-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) is unique due to the presence of both amino and hydroxy groups on the benzamide rings, which enhances its reactivity and biological activity compared to its analogs. The specific substitution pattern on the benzamide rings also contributes to its distinct chemical and biological properties .
Propriétés
| 85513-29-7 | |
Formule moléculaire |
C18H22N4O4 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
2-amino-N-[2-[(2-amino-3-hydroxy-4-methylbenzoyl)amino]ethyl]-3-hydroxy-4-methylbenzamide |
InChI |
InChI=1S/C18H22N4O4/c1-9-3-5-11(13(19)15(9)23)17(25)21-7-8-22-18(26)12-6-4-10(2)16(24)14(12)20/h3-6,23-24H,7-8,19-20H2,1-2H3,(H,21,25)(H,22,26) |
Clé InChI |
ILBYSEUITFPOHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(=O)NCCNC(=O)C2=C(C(=C(C=C2)C)O)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




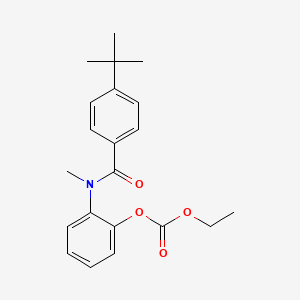

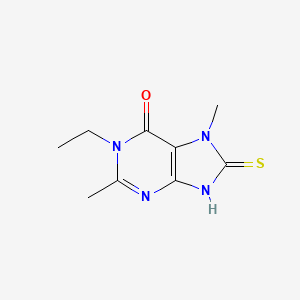
![6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14414578.png)
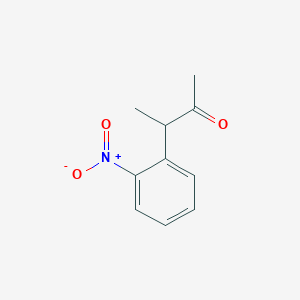

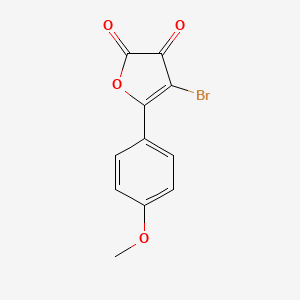
![4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine](/img/structure/B14414594.png)
